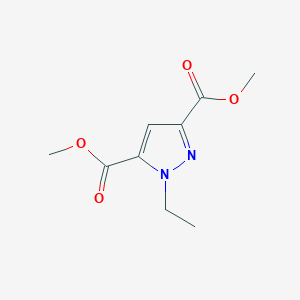

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two ester groups at positions 3 and 5, and an ethyl group at position 1. It is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl hydrazine with diethyl oxalate, followed by cyclization and esterification. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide to facilitate the formation of the pyrazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control and the use of continuous flow reactors. This ensures a higher yield and purity of the final product .

化学反応の分析

Types of Reactions: Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and carboxylic acids .

科学的研究の応用

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of agrochemicals and specialty chemicals

作用機序

1-エチル-1H-ピラゾール-3,5-ジカルボン酸ジメチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、活性部位に結合することで酵素活性を阻害したり、アゴニストまたはアンタゴニストとして作用することで受容体機能を調節したりできます。 これらの相互作用は、抗炎症作用や抗癌作用など、さまざまな生物学的効果をもたらす可能性があります .

類似化合物:

- 1-メチル-1H-ピラゾール-3,5-ジカルボン酸ジメチル

- 1-フェニル-1H-ピラゾール-3,5-ジカルボン酸ジメチル

- 1-エチル-1H-ピラゾール-4,5-ジカルボン酸ジメチル

比較: 1-エチル-1H-ピラゾール-3,5-ジカルボン酸ジメチルは、その特定の置換パターンにより、その反応性と生物活性を左右するため、独特です。 アナログと比較して、薬物動態特性と結合親和性が異なる可能性があり、標的となる研究開発に価値のある化合物になります .

類似化合物との比較

- Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

- Dimethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate

- Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Comparison: Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

生物活性

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate (DMED) is a heterocyclic compound with significant biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of DMED, including its mechanisms of action, synthetic routes, and comparative studies with analogs.

DMED is characterized by a pyrazole ring with two carboxylate ester groups at positions 3 and 5, and an ethyl group at position 1. Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of approximately 226.23 g/mol. The compound's structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that DMED exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism involves interference with microbial metabolic pathways, potentially through enzyme inhibition or disruption of cellular processes.

Table 1: Antimicrobial Activity of DMED

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

DMED has also been evaluated for its anticancer properties. Studies have demonstrated its potential to inhibit the proliferation of cancer cell lines, including lung (A549) and breast (MDA-MB-231) carcinoma cells. The compound appears to induce apoptosis and cell cycle arrest in these cells.

Table 2: Anticancer Activity of DMED

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung carcinoma) | 10.5 | Induction of apoptosis | |

| MDA-MB-231 (Breast carcinoma) | 12.3 | Cell cycle arrest at G2/M phase |

The biological activity of DMED can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : DMED has been shown to inhibit enzymes that are crucial for microbial survival and cancer cell proliferation.

- Receptor Modulation : The compound may also act as a modulator for certain receptors involved in cell signaling pathways.

Synthesis

The synthesis of DMED typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of ethyl acetoacetate with hydrazine hydrate followed by esterification processes. This synthetic route is advantageous for producing high yields in a cost-effective manner.

Table 3: Synthetic Routes for DMED

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Cyclization | Ethyl acetoacetate, hydrazine hydrate | Reflux in ethanol |

| Esterification | DMED with alcohols | Acid-catalyzed conditions |

Case Studies

Several studies have highlighted the potential therapeutic applications of DMED:

- Antimicrobial Efficacy Study : A study demonstrated that DMED significantly reduced the viability of Staphylococcus aureus in vitro, suggesting its potential as an antibacterial agent in clinical settings .

- Anticancer Evaluation : In a comparative study against standard chemotherapeutics, DMED exhibited comparable IC50 values to cisplatin in lung carcinoma models, indicating its promise as an alternative therapeutic agent .

特性

分子式 |

C9H12N2O4 |

|---|---|

分子量 |

212.20 g/mol |

IUPAC名 |

dimethyl 1-ethylpyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)5-6(10-11)8(12)14-2/h5H,4H2,1-3H3 |

InChIキー |

VZBRPIMRMOWKRT-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=CC(=N1)C(=O)OC)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。